Cas no 1261582-82-4 (Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate)

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate
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- インチ: 1S/C12H13F3O3/c1-3-18-10(16)7-8-5-4-6-9(11(8)17-2)12(13,14)15/h4-6H,3,7H2,1-2H3
- InChIKey: HSBBRPREZIRSEZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(CC(=O)OCC)=C1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 278
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 2.9
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013006997-250mg |
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |
1261582-82-4 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013006997-500mg |
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |
1261582-82-4 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A013006997-1g |
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |
1261582-82-4 | 97% | 1g |
$1519.80 | 2023-09-03 |
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetateに関する追加情報
Comprehensive Overview of Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate (CAS No. 1261582-82-4)
Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate (CAS No. 1261582-82-4) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a methoxy group and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound’s ester functionality (ethyl acetate moiety) further enhances its reactivity, enabling diverse applications in modern synthetic chemistry.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and lipophilicity, traits critical in drug discovery. Researchers frequently search for terms like "trifluoromethyl in drug design" or "methoxy phenylacetate applications," reflecting the growing interest in this chemical space. Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate aligns with these trends, offering a versatile scaffold for developing novel therapeutics and crop protection agents.
The compound’s CAS No. 1261582-82-4 is often referenced in patent literature and academic journals, particularly in studies exploring structure-activity relationships (SAR). Its role as a building block for small-molecule inhibitors and flavor/fragrance ingredients has also garnered attention. With the rise of green chemistry initiatives, synthetic routes for this ester are increasingly optimized to minimize environmental impact, addressing queries like "sustainable synthesis of phenylacetates."
From a technical perspective, Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate exhibits notable stability under standard storage conditions, making it a reliable reagent for industrial and laboratory use. Analytical methods such as HPLC and NMR are routinely employed to verify its purity, a topic frequently searched by quality control professionals. The compound’s spectral data and chromatographic behavior are well-documented, facilitating its integration into complex synthetic workflows.
Beyond its chemical properties, the ester’s compatibility with cross-coupling reactions and catalytic transformations positions it as a key player in precision synthesis. Searches for "advanced esterification techniques" or "trifluoromethyl group introduction methods" often highlight its utility. As the pharmaceutical industry shifts toward targeted therapies, intermediates like CAS No. 1261582-82-4 are pivotal for crafting molecules with tailored biological effects.
In conclusion, Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate exemplifies the intersection of innovation and practicality in organic chemistry. Its relevance to drug development, material science, and sustainable manufacturing ensures its continued prominence in research and industrial applications. For those exploring high-value chemical intermediates, this compound remains a cornerstone of modern synthetic strategies.
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